molecular formula C13H18ClN B584106 N,N-Dimethyl-1H-indene-2-ethanamine Hydrochloride CAS No. 92039-35-5

N,N-Dimethyl-1H-indene-2-ethanamine Hydrochloride

Cat. No.: B584106
CAS No.: 92039-35-5
M. Wt: 223.744
InChI Key: JUASECOLMLHBSN-UHFFFAOYSA-N
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Description

N,N-Dimethyl-1H-indene-2-ethanamine Hydrochloride is a chemical compound with the molecular formula C13H18ClN. It is a derivative of indene, a bicyclic hydrocarbon, and is characterized by the presence of a dimethylamino group attached to the ethanamine side chain. This compound is often used in biochemical research and has various applications in scientific studies.

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of N,N-Dimethyl-1H-indene-2-ethanamine Hydrochloride typically involves the alkylation of 2-phenylethanamines. A common method includes reacting a 2-phenylethanamine derivative with suitable alkylating agents such as methyl iodide or dimethyl sulfate. The reaction conditions usually involve the use of a base like sodium hydroxide or potassium carbonate to facilitate the alkylation process.

Industrial Production Methods: Industrial production of this compound may involve multi-step synthesis from simpler starting materials. This process includes the formation of new carbon-carbon or carbon-nitrogen bonds through various organic reactions. The final product is then purified and converted to its hydrochloride salt form for stability and ease of handling .

Chemical Reactions Analysis

Types of Reactions: N,N-Dimethyl-1H-indene-2-ethanamine Hydrochloride undergoes several types of chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents like potassium permanganate or chromium trioxide, leading to the formation of corresponding ketones or carboxylic acids.

    Reduction: Reduction reactions can be carried out using reducing agents such as lithium aluminum hydride or sodium borohydride, resulting in the formation of amines or alcohols.

    Substitution: The compound can undergo nucleophilic substitution reactions, where the dimethylamino group can be replaced by other nucleophiles under appropriate conditions.

Common Reagents and Conditions:

    Oxidation: Potassium permanganate, chromium trioxide.

    Reduction: Lithium aluminum hydride, sodium borohydride.

    Substitution: Various nucleophiles, often in the presence of a base.

Major Products:

    Oxidation: Ketones, carboxylic acids.

    Reduction: Amines, alcohols.

    Substitution: Substituted amines or other derivatives.

Scientific Research Applications

N,N-Dimethyl-1H-indene-2-ethanamine Hydrochloride has a wide range of applications in scientific research, including:

    Chemistry: Used as a reagent in organic synthesis and as a precursor for the synthesis of more complex molecules.

    Biology: Employed in studies involving neurotransmitter analogs and receptor binding assays.

    Medicine: Investigated for its potential therapeutic effects and as a model compound in pharmacological studies.

    Industry: Utilized in the development of new materials and as an intermediate in the production of various chemical products.

Mechanism of Action

The mechanism of action of N,N-Dimethyl-1H-indene-2-ethanamine Hydrochloride involves its interaction with specific molecular targets, such as receptors or enzymes. The compound can act as an agonist or antagonist, modulating the activity of these targets and influencing various biochemical pathways. The exact pathways and targets depend on the specific application and context of use .

Comparison with Similar Compounds

    N,N-Dimethyl-1H-indene-2-ethanamine-d6 Hydrochloride: A deuterated analog used in metabolic studies and as a reference standard.

    Dimetindene Maleate: A related compound with antihistamine properties, used in the treatment of allergic conditions.

Uniqueness: N,N-Dimethyl-1H-indene-2-ethanamine Hydrochloride is unique due to its specific structural features and the presence of the dimethylamino group, which imparts distinct chemical and biological properties. Its versatility in undergoing various chemical reactions and its wide range of applications in research make it a valuable compound in scientific studies .

Properties

IUPAC Name

2-(1H-inden-2-yl)-N,N-dimethylethanamine;hydrochloride
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H17N.ClH/c1-14(2)8-7-11-9-12-5-3-4-6-13(12)10-11;/h3-6,9H,7-8,10H2,1-2H3;1H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

JUASECOLMLHBSN-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN(C)CCC1=CC2=CC=CC=C2C1.Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H18ClN
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

223.74 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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